(E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one
CAS No.: 1045707-20-7
Cat. No.: VC16410824
Molecular Formula: C16H11ClO3
Molecular Weight: 286.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1045707-20-7 |
|---|---|
| Molecular Formula | C16H11ClO3 |
| Molecular Weight | 286.71 g/mol |
| IUPAC Name | (E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C16H11ClO3/c17-13-5-1-11(2-6-13)3-7-14(18)12-4-8-15-16(9-12)20-10-19-15/h1-9H,10H2/b7-3+ |
| Standard InChI Key | XCQPLWRKVKRYTP-XVNBXDOJSA-N |
| Isomeric SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula, , reflects a hybrid aromatic system comprising:
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A 1,3-benzodioxol-5-yl group (piperonyl), contributing to electron-rich regions via its methylenedioxy bridge.
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A 4-chlorophenyl ring, introducing electron-withdrawing effects due to the para-chloro substituent.
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A prop-2-en-1-one bridge connecting the two aromatic systems, enabling π-conjugation and planarity .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| Empirical Formula | ||
| Molecular Weight | 286.71 g/mol | |
| MDL Number | MFCD00022994 | |
| CBNumber | CB5716038 |
Stereochemical Configuration
The (E) configuration of the α,β-unsaturated ketone is critical for maintaining planarity, as observed in analogous chalcones like (E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one . This geometry facilitates intramolecular charge transfer, influencing electronic spectra and reactivity .
Synthesis and Characterization
Claisen-Schmidt Condensation
The compound is synthesized via base-catalyzed condensation of 3′,4′-(methylenedioxy)acetophenone with 4-chlorobenzaldehyde in methanol, following a methodology analogous to related chalcones . The reaction proceeds via enolate formation, followed by aldol addition and dehydration:
Table 2: Synthetic Parameters
| Parameter | Condition | Source |
|---|---|---|
| Catalyst | NaOH (catalytic) | |
| Solvent | Methanol | |
| Reaction Time | 5 hours (room temperature) | |
| Yield | Not reported | – |
Spectroscopic Characterization
While specific spectral data for this compound are unavailable in the provided sources, analogous chalcones exhibit:
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UV-Vis Absorption: Strong bands near 300–400 nm due to π→π* transitions in the conjugated system .
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IR Spectroscopy: Stretching vibrations at ~1650 cm (C=O), ~1600 cm (C=C), and 750 cm (C–Cl) .
Crystallographic and Intermolecular Interactions
Crystal Packing
In related chalcones like (E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one , the planar chalcone core facilitates weak C–H⋯π interactions, organizing molecules into zigzag chains. Similar packing is anticipated for the title compound, with additional contributions from C–H⋯O or C–H⋯Cl interactions involving the chloro substituent .
Hirshfeld Surface Analysis
Studies on structurally similar compounds reveal that >60% of molecular surface contacts arise from H⋯H interactions, followed by C⋯H and O⋯H contributions . The chloro group likely enhances halogen bonding potential, though this remains unexplored.
Comparative Analysis with Analogues
Table 3: Structural and Physical Comparison
Future Directions
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Biological Screening: Evaluate antimicrobial/anticancer activity given the prevalence of bioactive chalcones.
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Crystallography: Resolve single-crystal structures to confirm intermolecular interactions.
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Derivatization: Explore substituent effects by modifying the chloro or benzodioxole groups.
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